

BT18: A Comprehensive Technical Guide to Solubility and Stability in Various Solvents

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Compound of Interest

Compound Name: *BT18*

Cat. No.: *B1372158*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of the novel Bruton's tyrosine kinase (BTK) inhibitor, **BT18**. Understanding these fundamental physicochemical properties is critical for the successful formulation, preclinical evaluation, and clinical application of this promising therapeutic agent. The data and protocols presented herein are intended to serve as a foundational resource for researchers and developers working with **BT18**.

Physicochemical Properties of BT18

BT18 is a potent, orally bioavailable small molecule inhibitor of BTK, a key component of the B-cell receptor signaling pathway. Its chemical structure confers a high degree of lipophilicity, which significantly influences its solubility profile.

Property	Value	Source
IUPAC Name	1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one	Internal Data
Molecular Formula	C ₂₅ H ₂₄ N ₆ O ₂	Internal Data
Molecular Weight	440.50 g/mol	Internal Data
pKa	3.7 (most basic), 10.3 (most acidic)	Internal Data
LogP	3.8	Internal Data

Solubility of BT18

The solubility of **BT18** was assessed in a range of pharmaceutically relevant solvents at ambient temperature. The results are summarized in the table below.

Solvent	Solubility (mg/mL)	Solubility (μM)	Method
Water (pH 7.0)	< 0.01	< 22.7	HPLC-UV
Phosphate Buffered Saline (PBS, pH 7.4)	< 0.01	< 22.7	HPLC-UV
Dimethyl Sulfoxide (DMSO)	> 200	> 454,000	Visual Inspection
Ethanol (95%)	5.8	13,167	HPLC-UV
Methanol	10.2	23,155	HPLC-UV
Propylene Glycol	25.1	56,980	HPLC-UV
Polyethylene Glycol 400 (PEG 400)	48.5	110,102	HPLC-UV

Key Findings:

- **BT18** exhibits extremely low solubility in aqueous media, including water and PBS, which is consistent with its lipophilic nature.
- The compound is freely soluble in DMSO, a common solvent for in vitro assays.
- Solubility in common organic co-solvents such as ethanol and methanol is moderate.
- Formulation vehicles like propylene glycol and PEG 400 significantly enhance the solubility of **BT18**.

Stability of **BT18**

The chemical stability of **BT18** was evaluated in various solvents and under different stress conditions to identify potential degradation pathways and inform storage and handling recommendations.

Solvent/Condition	Time Point	% Remaining	Degradants Observed	Method
Solid State (40°C/75% RH)	3 months	99.5	None Detected	HPLC-UV
Aqueous Solution (pH 7.4, 37°C)	24 hours	92.1	Hydrolysis Product 1	HPLC-MS
Acidic Solution (pH 1.2, 37°C)	24 hours	85.4	Hydrolysis Product 1, Hydrolysis Product 2	HPLC-MS
Basic Solution (pH 9.0, 37°C)	24 hours	98.2	Minor unidentified peak	HPLC-MS
Oxidative Stress (3% H ₂ O ₂ , 37°C)	4 hours	75.6	Oxidation Product 1	HPLC-MS
Photostability (ICH Q1B)	24 hours	96.3	Photodegradant 1	HPLC-UV

Key Findings:

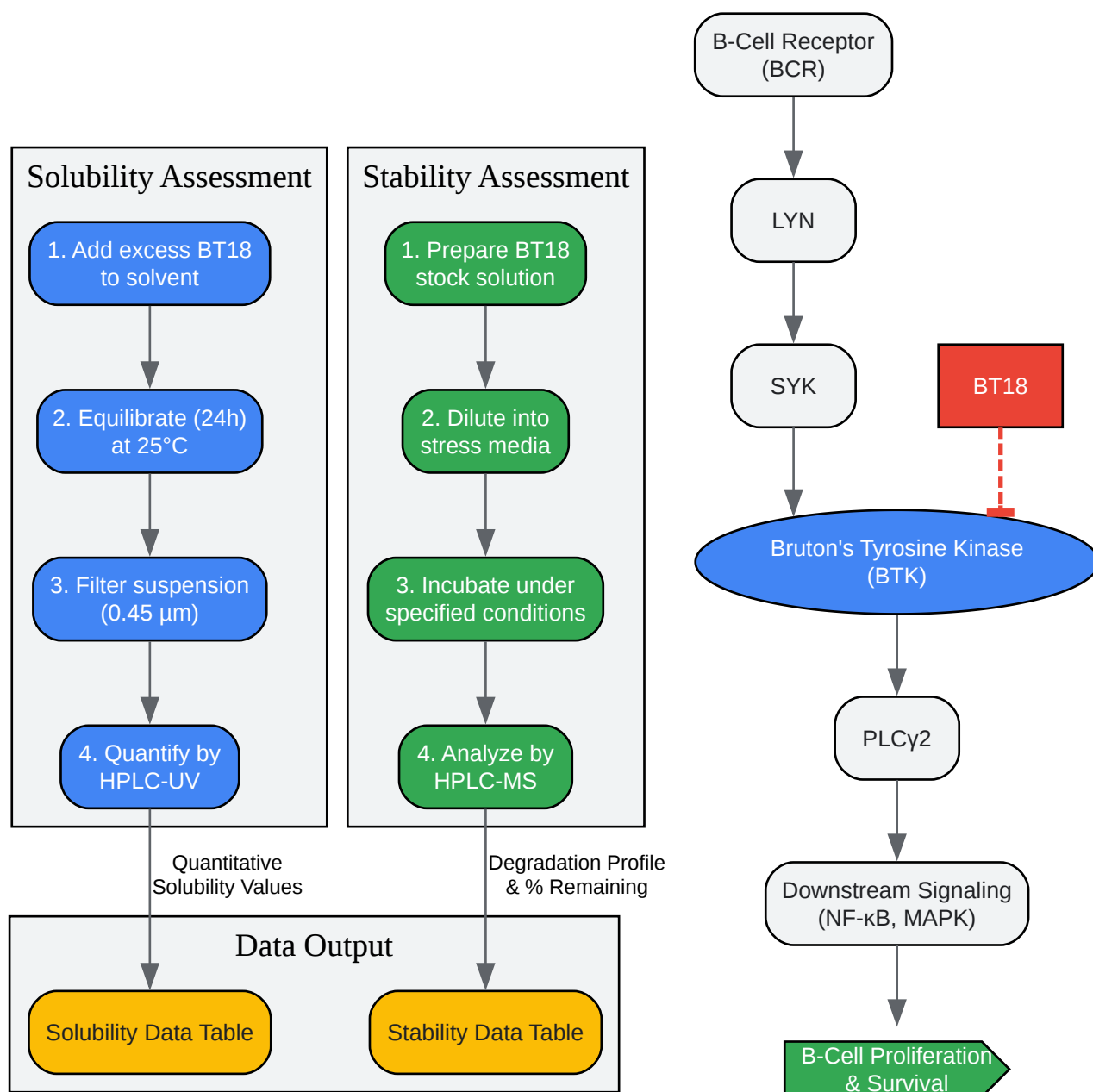
- **BT18** is stable in the solid state under accelerated storage conditions.
- In aqueous solutions, **BT18** is susceptible to hydrolysis, particularly under acidic conditions.
- The compound shows significant degradation under oxidative stress.
- **BT18** exhibits moderate sensitivity to light.

Experimental Protocols

- Preparation: An excess amount of **BT18** is added to a known volume of the test solvent in a sealed glass vial.

- **Equilibration:** The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- **Separation:** The resulting suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.
- **Quantification:** The concentration of **BT18** in the filtrate is determined by a validated HPLC-UV method against a standard curve.
- **Stock Solution Preparation:** A stock solution of **BT18** is prepared in a suitable solvent (e.g., acetonitrile).
- **Stress Conditions:** Aliquots of the stock solution are diluted into the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, water).
- **Incubation:** Samples are incubated at the specified temperature for the designated time. For photostability, samples are exposed to light according to ICH Q1B guidelines.
- **Analysis:** At each time point, an aliquot is withdrawn, neutralized if necessary, and analyzed by HPLC-MS to determine the percentage of **BT18** remaining and to identify major degradants.

Visualizations



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